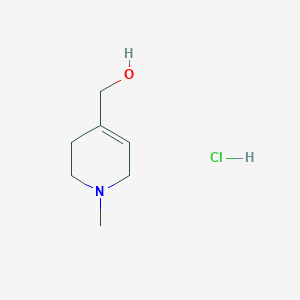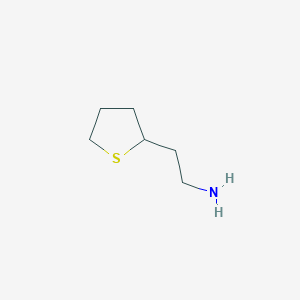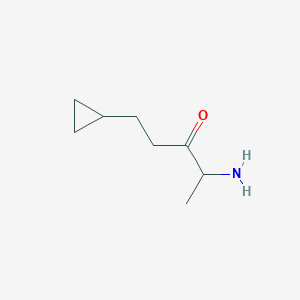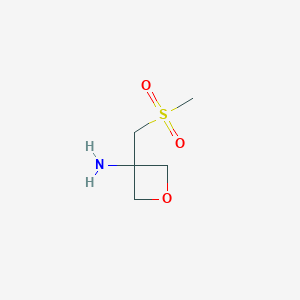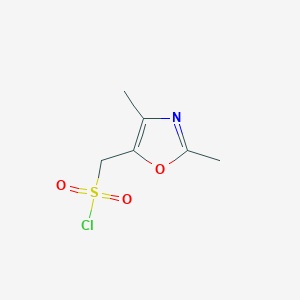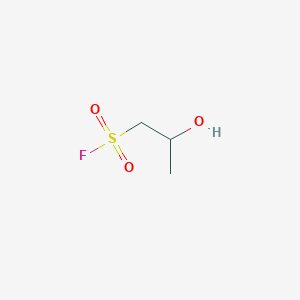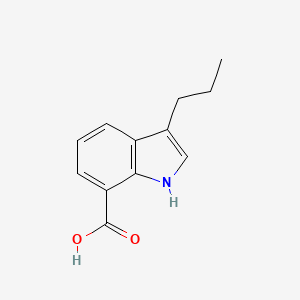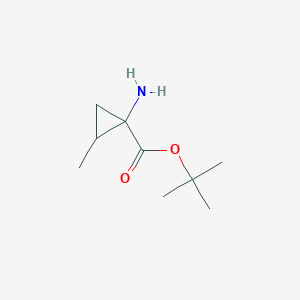
tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a cyclopropane ring substituted with an amino group and a tert-butyl ester.
Preparation Methods
The synthesis of tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 2-methylcyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound as the cyclopropanating agent.
Amination: The amino group is introduced through an amination reaction, typically using an amine source such as ammonia or an amine derivative.
Esterification: The final step involves esterification to form the tert-butyl ester, using tert-butyl alcohol and an acid catalyst.
Chemical Reactions Analysis
tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Known for its unique bicyclic structure and used in various synthetic applications.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl 1-amino-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-5-9(6,10)7(11)12-8(2,3)4/h6H,5,10H2,1-4H3 |
InChI Key |
GWSRRPPRBGKWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


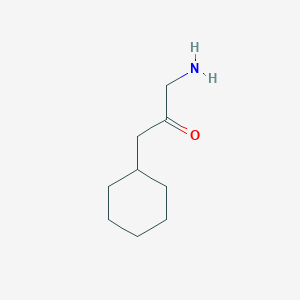

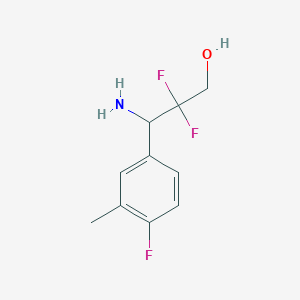
![1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13213559.png)

![1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13213575.png)
